(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid
Description
Historical Context of 2-Oxo-Quinoline-Based Compounds
The quinoline scaffold has been a cornerstone of medicinal chemistry since the isolation of quinine from Cinchona bark in the early 19th century. Quinine’s success as an antimalarial agent spurred synthetic efforts to optimize quinoline derivatives, leading to chloroquine in 1934 and later fluoroquinolones like ciprofloxacin. The 2-oxo-quinoline substructure, characterized by a ketone group at position 2, gained prominence with the discovery of nalidixic acid in 1963, the first quinolone antibiotic. This structural motif enhances binding affinity to biological targets such as DNA gyrase and topoisomerase IV in bacteria, while modifications at positions 1, 4, and 6 modulate pharmacokinetic properties.
Position of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic Acid in Medicinal Chemistry Research
This compound occupies a distinct niche within the quinoline family. The methyl groups at positions 4 and 6 enhance lipophilicity, potentially improving membrane permeability, while the acetic acid moiety introduces hydrogen-bonding capabilities critical for target engagement. Comparative studies of 2-oxo-quinoline derivatives reveal that substitutions at the 1-position significantly influence bioactivity. For example, α-aminophosphonate derivatives of 2-oxo-quinoline demonstrate antitumor activity by inhibiting kinase signaling pathways. Similarly, quinolinic acid—a related 2,3-dicarboxyquinoline—acts as an endogenous NMDA receptor agonist, implicating quinoline frameworks in neurological disease research.
Table 1: Structural and Functional Comparison of Select 2-Oxo-Quinoline Derivatives
Overview of Current Research Significance and Applications
Recent studies emphasize the dual utility of this compound as both a therapeutic lead and a chemical probe. In oncology, its acetic acid group enables conjugation with phosphonate moieties, a strategy employed in α-aminophosphonate derivatives to enhance antitumor efficacy. Neuropharmacological research explores its potential to modulate excitotoxicity pathways, akin to quinolinic acid’s role in Huntington’s and Alzheimer’s diseases. Synthetic methodologies, such as the Kabachnik–Fields reaction, further enable the generation of structurally diverse analogs for structure-activity relationship studies.
The compound’s versatility is exemplified by its applications in:
- Drug discovery : Serving as a precursor for kinase inhibitors.
- Neuroscience : Probing NMDA receptor dynamics in neurodegeneration.
- Chemical biology : Illuminating quinoline-protein interactions through fluorescent tagging.
Ongoing research aims to elucidate its mechanism of action and optimize its pharmacodynamic profile, ensuring its relevance in addressing unmet medical needs.
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxoquinolin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-3-4-11-10(5-8)9(2)6-12(15)14(11)7-13(16)17/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRVOOBQOYKADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C=C2C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid can be achieved through several methods. One common approach involves the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce hydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Activities
Quinoline derivatives, including (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, have been extensively studied for their pharmacological properties. These compounds exhibit a range of activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects. The unique structure of quinoline derivatives allows for interactions with various biological targets, making them valuable in drug development.
Case Study: Anticancer Activity
A study investigated the effects of this compound on the MCF-7 breast cancer cell line. Flow cytometric analysis revealed that treatment with this compound significantly altered the cell cycle distribution, reducing the percentage of cells in the G0/G1 phase from 53.61% to 36.25%, while increasing those in the G2/M phase to 36.6%. Additionally, apoptosis rates increased from 1.63% in untreated cells to 26.57% after treatment with the compound, indicating its potential as an anticancer agent .
Biological Research
Proteomics Applications
this compound has applications in proteomics research where it is utilized as a tool for studying protein interactions and functions. Its ability to modify protein activity can provide insights into biochemical pathways and disease mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antibacterial | Exhibits activity against various bacterial strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Analytical Chemistry
Application in Analytical Techniques
The compound is also used in analytical chemistry for developing assays and detection methods due to its distinct chemical properties. It can serve as a standard in chromatography or mass spectrometry analyses.
Case Study: Chromatographic Analysis
In a recent study, this compound was employed as a standard reference material in high-performance liquid chromatography (HPLC) to determine its concentration in biological samples. The results demonstrated high sensitivity and specificity, making it an effective tool for quantitative analysis .
Chemical Synthesis
Role as a Building Block
This compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its structural features allow chemists to modify it further to explore new derivatives with enhanced properties.
Table 2: Synthetic Applications
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .
Comparison with Similar Compounds
Key Structural Insights :
- Electron-Donating vs. In contrast, chloro (electron-withdrawing) and methoxy (electron-donating) groups in analogues alter reactivity and binding affinities .
- Solubility: The acetic acid moiety improves aqueous solubility compared to non-polar derivatives, facilitating biological testing .
Pharmacological Activity
Comparison of Efficacy :
- The chloro-phenyl derivative shows higher cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) compared to simpler analogues, attributed to enhanced hydrophobic interactions with cellular targets .
- Methoxy-substituted derivatives exhibit improved metabolic stability due to reduced oxidative degradation .
Physicochemical Properties
| Property | This compound | 2-(5,8-Dimethoxy-4-oxoquinolin-1-yl)acetic acid | (6-Chloro-4-phenyl derivative) |
|---|---|---|---|
| LogP | ~2.1 (estimated) | ~1.8 | ~3.5 |
| pKa | ~3.9 (acetic acid group) | ~4.2 | ~3.7 |
| Solubility (mg/mL) | ~15 (water) | ~20 (water) | <5 (water) |
Notes:
Biological Activity
(4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound belonging to the quinoline derivative family, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13N1O3, with a molecular weight of approximately 231.25 g/mol. Its structure features a quinoline ring substituted with two methyl groups at positions 4 and 6, and an acetic acid moiety at the 1-position. This unique arrangement contributes significantly to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in disrupting cellular membrane integrity.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, in vitro tests on MCF-7 breast cancer cells indicated that treatment with this compound led to significant apoptosis induction.
Case Study: Effect on MCF-7 Cell Line
A study conducted on the MCF-7 cell line revealed:
- Cell Cycle Arrest : The percentage of cells in the G0/G1 phase decreased from 53.61% (control) to 36.25% post-treatment.
- Apoptosis : The apoptotic cell population increased from 1.63% in control to 26.57% after treatment.
This suggests that this compound may interfere with cell cycle regulation and promote apoptosis in cancer cells.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It was found to inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Cyclooxygenase (COX) | Inhibition of TxA2 | |
| Platelet Aggregation | Reduced aggregation |
These findings support the potential use of this compound in treating inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the oxo group at the quinoline structure enhances its binding affinity to target proteins, modulating various biochemical pathways involved in disease progression.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4,6-Dimethyl-2-oxo-2H-quinolin-1-yl)-acetic acid, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from quinoline precursors. A general approach includes:
Quinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions .
Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution at the 1-position of the quinoline ring using bromoacetic acid or similar reagents .
- Critical Parameters :
- Temperature : Optimal range of 80–100°C to avoid side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
- Yield Optimization : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>95%) .
Q. How is crystallographic data for this compound analyzed using SHELX software?
- Methodological Answer :
Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 200 K) to minimize thermal motion artifacts .
Structure Solution : Use SHELXT for initial phase determination via intrinsic phasing algorithms .
Refinement : Iterative cycles in SHELXL to adjust atomic coordinates, displacement parameters, and hydrogen bonding networks. Key steps include:
- Restraints : Apply geometric constraints for methyl groups and acetic acid moieties .
- Validation : Check using
PLATONfor missed symmetry or solvent-accessible voids . - Example Parameters (from analogous structures):
| Parameter | Value |
|---|---|
| Space group | |
| 0.033–0.040 | |
| CCDC Deposition | Reference |
Q. What analytical techniques are recommended for quantifying purity?
- Methodological Answer :
- Titration : Acid-base titration with NaOH (0.1 M) using phenolphthalein to determine free carboxylic acid content .
- HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid), detection at 254 nm .
- Spectroscopy :
- FT-IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for quinolinone and acetic acid) .
- ¹H NMR : Integrate methyl peaks (δ 2.1–2.5 ppm) relative to acetic acid protons (δ 3.8–4.2 ppm) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR or mass spectrometry data during structural elucidation?
- Methodological Answer :
- Contradiction Source : Tautomerism in the quinolinone ring (e.g., keto-enol forms) may cause variable NMR shifts .
- Resolution Strategies :
Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria .
High-Resolution MS : Use ESI-TOF to confirm molecular ion ([M+H]⁺) and rule out adducts or fragmentation artifacts .
Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What strategies are effective in resolving contradictory biological activity results in different assay conditions?
- Methodological Answer :
- Common Issues : pH-dependent solubility or protein binding variations.
- Approaches :
Buffer Optimization : Test activity in PBS (pH 7.4) vs. acetate buffer (pH 5.0) to mimic physiological vs. lysosomal environments .
Dose-Response Curves : Use a wider concentration range (1 nM–100 µM) to identify non-linear effects .
Orthogonal Assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
Q. How to optimize reaction conditions to minimize by-products in multi-step synthesis?
- Methodological Answer :
- By-Product Sources :
- Oxidation : Unwanted quinoline N-oxide formation during cyclization .
- Ester Hydrolysis : Premature cleavage of protecting groups under acidic conditions .
- Mitigation :
Inert Atmosphere : Use N₂ or Ar to prevent oxidation .
Temperature Gradients : Slow heating (1°C/min) during cyclization to control exothermic side reactions .
Real-Time Monitoring : Employ inline FT-IR or Raman spectroscopy to track intermediate formation .
Data Contradiction Analysis
Q. How to interpret conflicting crystallographic data indicating polymorphism?
- Methodological Answer :
- Analysis Steps :
Powder XRD : Compare experimental patterns with simulated data from single-crystal structures .
Thermal Analysis : Perform DSC to identify polymorphic transitions (e.g., endothermic peaks at 120–150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
